molecular formula C13H16O4 B6603480 7,8-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 36772-91-5

7,8-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B6603480
CAS No.: 36772-91-5
M. Wt: 236.26 g/mol
InChI Key: BLMSHROQMPROQW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7,8-dimethoxy-2,2-dimethylchroman-4-one with suitable reagents to introduce the desired functional groups. The reaction conditions often include the use of solvents such as acetone and catalysts like anhydrous potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyran derivatives .

Scientific Research Applications

7,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby providing antioxidant benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at positions 7 and 8, along with the dimethyl groups at position 2, contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

7,8-dimethoxy-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-13(2)7-9(14)8-5-6-10(15-3)12(16-4)11(8)17-13/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMSHROQMPROQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 50 ml of N,N-dimethyl-formamide 4.2 g (20 millimoles) of 7,8-dihydroxy-2,2-dimethyl-4-chromanone are dissolved and to the solution 6.4 g (60 millimoles) of sodium carbonate and 5.3 g (3.9 ml (42 millimoles) of dimethyl sulfate are added under stirring. The reaction mixture is stirred at 120° C. for 5 hours, poured onto 150 g of crushed ice and extracted three times with 50 ml of chloroform each. The organic phase is washed three times with 100 ml of water each, dried over sodium sulfate and the solvent is distilled off. The residue is crystallized from 75% methanol. Thus 4.0 g of the desired compound are obtained, yield 84.6%. Mp.: 75°-76° C.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Two
Yield
84.6%

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